molecular formula C22H24N2O3 B4259391 3-[2-(4,4-diphenyl-1-piperidinyl)-2-oxoethyl]-1,3-oxazolidin-2-one

3-[2-(4,4-diphenyl-1-piperidinyl)-2-oxoethyl]-1,3-oxazolidin-2-one

Cat. No.: B4259391
M. Wt: 364.4 g/mol
InChI Key: OFBYDLUWZZXFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4,4-diphenyl-1-piperidinyl)-2-oxoethyl]-1,3-oxazolidin-2-one, also known as DPO, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPO belongs to the class of oxazolidinones and has been found to possess a range of biological activities that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-[2-(4,4-diphenyl-1-piperidinyl)-2-oxoethyl]-1,3-oxazolidin-2-one is not fully understood but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound reduces inflammation and may have potential therapeutic applications in inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(4,4-diphenyl-1-piperidinyl)-2-oxoethyl]-1,3-oxazolidin-2-one in lab experiments is its accessibility and ease of synthesis. This compound can be synthesized in large quantities and at a relatively low cost, making it a cost-effective option for research purposes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-[2-(4,4-diphenyl-1-piperidinyl)-2-oxoethyl]-1,3-oxazolidin-2-one. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Additionally, studies are needed to investigate the pharmacokinetics and toxicity of this compound to determine its safety and efficacy as a therapeutic agent. Overall, this compound has significant potential for therapeutic applications and further research is warranted to fully understand its biological properties.

Scientific Research Applications

3-[2-(4,4-diphenyl-1-piperidinyl)-2-oxoethyl]-1,3-oxazolidin-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and proteins involved in these processes. This compound has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

3-[2-(4,4-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-20(17-24-15-16-27-21(24)26)23-13-11-22(12-14-23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBYDLUWZZXFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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